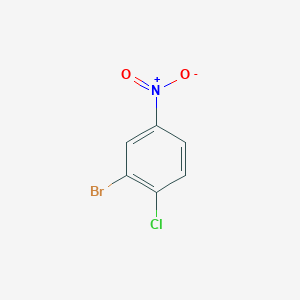

3-Bromo-4-chloronitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTVUAQWGSZCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370788 | |

| Record name | 3-Bromo-4-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-26-4 | |

| Record name | 2-Bromo-1-chloro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-chloro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloronitrobenzene is a halogenated nitroaromatic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its trifunctional nature, featuring bromo, chloro, and nitro substituents on a benzene ring, provides multiple reactive sites for synthetic transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the field of pharmaceutical development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 16588-26-4 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [2] |

| Molecular Weight | 236.45 g/mol | [2] |

| Appearance | Pale yellow solid/crystals | [3] |

| Melting Point | 58 °C | [4] |

| Boiling Point | 100 °C at 0.1 Torr | [5] |

| Solubility | Soluble in methanol. Insoluble in water. | [5][6] |

Synthesis of this compound

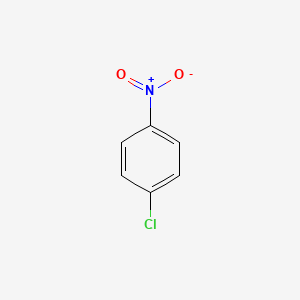

The primary route for the synthesis of this compound is through the electrophilic bromination of 4-chloronitrobenzene. The nitro group is a meta-director and a deactivator, while the chloro group is an ortho-, para-director and a deactivator. The directing effects of the chloro group lead to the substitution of bromine at the ortho position relative to the chlorine atom.

Experimental Protocol: Bromination of 4-Chloronitrobenzene

This protocol is adapted from a reported one-step synthesis.[4]

Materials:

-

4-chloronitrobenzene

-

Potassium bromate (KBrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Ice

-

Toluene for recrystallization

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add water and concentrated sulfuric acid.

-

Add 4-chloronitrobenzene to the stirred mixture.

-

Heat the mixture to 80°C.

-

Add potassium bromate in portions over a period of 3 hours, maintaining the temperature at 80°C.

-

Continue stirring for an additional 2 hours after the addition is complete.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from toluene to afford pure this compound.

Reactivity and Key Transformations

The reactivity of this compound is dictated by its three functional groups. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group, para to the chlorine atom, makes the carbon atom attached to the chlorine electron-deficient and susceptible to nucleophilic attack. Consequently, the chlorine atom is more labile than the bromine atom in nucleophilic aromatic substitution reactions.

Reduction of the Nitro Group

A key transformation of this compound, particularly in the context of drug development, is the reduction of the nitro group to an amine, yielding 3-bromo-4-chloroaniline. This aniline derivative is a versatile building block for the synthesis of various heterocyclic compounds and other active pharmaceutical ingredients (APIs).

A general procedure for the reduction of a nitro group to an aniline using a metal and acid is as follows:

Materials:

-

This compound

-

Tin (Sn) or Iron (Fe) powder

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

In a round-bottom flask, suspend this compound in a mixture of water and concentrated hydrochloric acid.

-

Add tin or iron powder portion-wise with stirring. The reaction is exothermic and may require cooling to maintain control.

-

After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until the tin or iron salts precipitate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-chloroaniline.

-

The crude product can be further purified by chromatography or distillation.

Applications in Drug Development

Halogenated anilines, such as 3-bromo-4-chloroaniline derived from this compound, are valuable precursors in the pharmaceutical industry. The bromine and chlorine atoms provide handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are powerful tools for constructing complex molecular architectures found in many modern drugs.

While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its isomeric counterpart, 4-bromo-1-chloro-2-nitrobenzene, is a known intermediate in the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma. This highlights the importance of such substituted nitrobenzenes as building blocks in targeted cancer therapies.

Furthermore, this compound has been reported to exhibit some bacteriostatic activity, inhibiting the growth of pathogens like Pseudomonas aeruginosa.[7]

Safety Information

The safety information for this compound is not consistently reported across all suppliers and databases. It is crucial for researchers to consult the specific Safety Data Sheet (SDS) provided with the product they are using.

GHS Hazard Classification (Note: Varies between sources):

| Hazard Class | Hazard Statement | Pictogram | Reference(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [2] |

Some sources may classify the substance as not hazardous.[8] Due to these discrepancies, it is recommended to handle this compound with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Precautionary Statements often include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined reactivity allows for selective transformations, making it an important building block for creating complex molecular structures. Researchers and drug development professionals should be familiar with its properties, synthesis, and reactivity to fully leverage its synthetic utility while adhering to appropriate safety protocols.

References

- 1. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. ECHA CHEM [chem.echa.europa.eu]

- 7. This compound | NDmch [ndmch.com]

- 8. fishersci.com [fishersci.com]

Physical and chemical properties of 2-bromo-1-chloro-4-nitrobenzene

An In-depth Technical Guide to 2-Bromo-1-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-bromo-1-chloro-4-nitrobenzene. This halogenated nitroaromatic compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its unique substitution pattern and the presence of activating and deactivating groups on the benzene ring make it a versatile building block for complex molecular architectures.[3]

Chemical and Physical Properties

2-Bromo-1-chloro-4-nitrobenzene is a solid compound at room temperature, appearing as a white to light yellow crystalline powder.[1] The key identifiers and properties are summarized in the tables below.

Table 1: General and Chemical Identifiers

| Property | Value |

| IUPAC Name | 2-bromo-1-chloro-4-nitrobenzene[4] |

| Synonyms | 3-Bromo-4-chloronitrobenzene, 1-Bromo-2-chloro-5-nitrobenzene[4] |

| CAS Number | 16588-26-4[4] |

| Molecular Formula | C₆H₃BrClNO₂[1][4] |

| Molecular Weight | 236.45 g/mol [3][4] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)Cl[4] |

| InChIKey | CGTVUAQWGSZCFH-UHFFFAOYSA-N[4] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystal or crystalline powder | [1] |

| Melting Point | 57 - 64 °C | [1][5] |

| Boiling Point | ~290 °C (at 760 Torr); 100 °C (at 0.1 Torr) | [1] |

| Density | ~1.827 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, chloroform, methanol | [1][6] |

| Vapor Pressure | 0.00434 mmHg at 25°C | [1] |

Table 3: Spectroscopic Data

| Data Type | Availability |

| ¹H NMR | Available[7][8] |

| ¹³C NMR | Available[7][9] |

| Mass Spectrometry (MS) | Available[7] |

| Infrared (IR) Spectroscopy | Available[7] |

Experimental Protocols and Reactivity

The chemical behavior of 2-bromo-1-chloro-4-nitrobenzene is largely dictated by the interplay of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[10][11] The halogen substituents are ortho, para-directing for electrophilic substitution but can act as leaving groups in SNAr reactions.

Synthesis of 2-bromo-1-chloro-4-nitrobenzene

A common synthetic route starts from benzene and proceeds through a series of electrophilic aromatic substitution reactions.[12] The sequence is critical to achieve the desired 1,2,4-substitution pattern.

Experimental Protocol:

-

Step 1: Chlorination of Benzene: Benzene is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to produce chlorobenzene.[12]

-

Step 2: Nitration of Chlorobenzene: Chlorobenzene is subsequently nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The chloro group is an ortho, para-director, leading to a mixture of products. The major product, 1-chloro-4-nitrobenzene (p-nitrochlorobenzene), is separated from the ortho isomer.[12]

-

Step 3: Bromination of 1-chloro-4-nitrobenzene: The final step involves the bromination of 1-chloro-4-nitrobenzene using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃). The directing effects of the existing substituents guide the incoming bromine electrophile. The chloro group directs ortho to itself, and the nitro group directs meta. Both effects guide the bromine to the position ortho to the chlorine and meta to the nitro group, yielding 2-bromo-1-chloro-4-nitrobenzene in good yield.[12]

Caption: Synthetic workflow for 2-bromo-1-chloro-4-nitrobenzene.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strong electron-withdrawing nitro group para to the chlorine atom makes the ipso-carbon electron-deficient and highly susceptible to attack by strong nucleophiles.[10][11] This facilitates the displacement of the chlorine atom via a nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Protocol: Reaction with Sodium Ethoxide

-

Reaction: 2-bromo-1-chloro-4-nitrobenzene is reacted with a strong nucleophile, such as sodium ethoxide (NaOEt) in ethanol.[10][11]

-

Mechanism: The ethoxide ion preferentially attacks the carbon atom bonded to the chlorine. Resonance structures show that the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitro group, which stabilizes the intermediate. The carbon attached to the bromine is less electrophilic.[11]

-

Product: The chloride ion is subsequently eliminated, resulting in the formation of 2-bromo-1-ethoxy-4-nitrobenzene. This reaction highlights the enhanced reactivity of the chlorine atom over the bromine atom in this specific SNAr context.[10][11]

References

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-4-Chloro-1-Nitrobenzene Supplier & Manufacturer | Properties, Uses, Safety, MSDS | Buy High Purity Chemicals China [chlorobenzene.ltd]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-2-chloro-4-nitrobenzene, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. usbio.net [usbio.net]

- 7. 2-BROMO-4-CHLORO-1-NITRO-BENZENE(63860-31-1) 1H NMR [m.chemicalbook.com]

- 8. 63860-31-1|2-Bromo-4-chloro-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. brainly.com [brainly.com]

An In-depth Technical Guide to 3-Bromo-4-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 3-Bromo-4-chloronitrobenzene. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemical products.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitro group, a bromine atom, and a chlorine atom. Its formal IUPAC name is 2-Bromo-1-chloro-4-nitrobenzene[1]. The presence of these functional groups makes it a versatile intermediate for a variety of chemical transformations.

The molecular formula for this compound is C₆H₃BrClNO₂[1][2][3][4][5][6]. Its structure consists of a benzene ring with the following substituents: a nitro group at position 1, a chlorine atom at position 4, and a bromine atom at position 3.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 236.45 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3][4][5][6] |

| CAS Number | 16588-26-4 | [2][3][4][5] |

| Melting Point | 58°C | [2][3] |

| Boiling Point | 287.2 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Flash Point | 127.5 ± 21.8 °C | [2] |

| Exact Mass | 234.903564 u | [2] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a representative method for the synthesis of this compound via the bromination of 4-chloronitrobenzene. This method is adapted from established procedures for the halogenation of aromatic compounds.

Objective: To synthesize this compound from 4-chloronitrobenzene.

Reagents and Materials:

-

4-Chloronitrobenzene

-

Bromine (Br₂) or a suitable brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[7]

-

Sulfuric acid (H₂SO₄)

-

Acetic acid (optional, as solvent)[7]

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloronitrobenzene in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.

-

Bromination: Slowly add an equimolar amount of bromine to the stirred solution via the dropping funnel. Maintain the temperature below 10°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Workup: Filter the crude product and wash it with cold water. To remove any unreacted bromine, wash the precipitate with a dilute solution of sodium bisulfite. Subsequently, wash with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with water.

-

Extraction: Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Synthetic workflow for this compound.

Caption: Functional group relationships in this compound.

References

- 1. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:16588-26-4 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 16588-26-4 [m.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility of 3-Bromo-4-chloronitrobenzene in methanol and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-bromo-4-chloronitrobenzene in methanol and other common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and outlines detailed experimental protocols for determining precise solubility values.

Solubility Profile of this compound

Data Presentation

The following table summarizes the known qualitative solubility of this compound in various organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation development.

| Solvent | Chemical Formula | Polarity | Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Dimethoxyethane (DME) | C₄H₁₀O₂ | Polar Aprotic | Soluble |

| Hydrocarbon Solvents (e.g., Toluene, Hexane) | Various | Non-polar | Soluble |

| Water | H₂O | Polar Protic | Slightly Soluble |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but the exact concentration at saturation is not specified in the available literature. "Slightly soluble" suggests that the compound has limited solubility in that solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following methodologies are widely accepted in the scientific community for determining the solubility of chemical compounds.

The Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining thermodynamic solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used for this purpose.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is prepared using standard solutions of known concentrations to quantify the solute in the sample.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L, mg/mL, or mol/L) at the specified temperature.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, miniaturized and automated methods are often employed, particularly in drug discovery.

Methodology (based on 96-well plate format):

-

Compound Dispensing: A small, precise amount of this compound is dispensed into the wells of a 96-well microtiter plate. This can be done from a stock solution in a volatile solvent, which is then evaporated.

-

Solvent Addition: A known volume of the test solvent is added to each well.

-

Equilibration: The plate is sealed and agitated at a constant temperature to facilitate dissolution and reach equilibrium.

-

Analysis: The concentration of the dissolved compound is determined directly in the wells or after appropriate sample processing. Techniques such as UV-Vis spectroscopy, nephelometry (light scattering), or automated HPLC can be integrated into the workflow.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound. For applications requiring precise solubility data, it is imperative to perform experimental determinations using the protocols outlined above. The choice of solvent will significantly impact the dissolution of this compound and is a critical parameter in its handling and application in research and development.

References

A Technical Guide to C6H3BrClNO2 Isomers for Pharmaceutical Research

This technical guide provides an in-depth overview of the chemical compound with the formula C6H3BrClNO2, focusing on its isomers, properties, and applications in drug development. Primarily, this document will center on 4-Bromo-1-chloro-2-nitrobenzene , a key intermediate in the synthesis of targeted cancer therapies. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Nomenclature and Synonyms

The chemical formula C6H3BrClNO2 represents several structural isomers. The precise IUPAC name depends on the substitution pattern on the benzene ring. Below is a list of common isomers and their synonyms. This guide will focus on the isomer most relevant to current pharmaceutical synthesis, 4-Bromo-1-chloro-2-nitrobenzene .

-

Primary Focus:

-

Other Isomers:

-

IUPAC Name: 4-Bromo-2-chloro-1-nitrobenzene[3]

-

CAS Number: 89465-97-4[3]

-

Synonyms: 4-Bromo-2-chloronitrobenzene[3]

-

IUPAC Name: 2-Bromo-1-chloro-4-nitrobenzene[4]

-

CAS Number: 16588-26-4[4]

-

Synonyms: 3-Bromo-4-chloronitrobenzene[4]

-

IUPAC Name: 1-Bromo-4-chloro-2-nitrobenzene

-

CAS Number: 41513-04-6

-

Synonyms: 2-Bromo-5-chloronitrobenzene, BENZENE, 1-BROMO-4-CHLORO-2-NITRO-[5]

-

Physicochemical Properties of 4-Bromo-1-chloro-2-nitrobenzene

The following table summarizes the key physicochemical properties of 4-Bromo-1-chloro-2-nitrobenzene, providing essential data for laboratory and industrial applications.

| Property | Value | Source |

| Molecular Formula | C6H3BrClNO2 | [6][7] |

| Molecular Weight | 236.45 g/mol | [6][7] |

| Appearance | White to Light yellow powder/crystal | [2][6] |

| Purity | >98.0% (GC) | [2][6] |

| Melting Point | 70.0 to 74.0 °C | [2] |

| CAS Number | 16588-24-2 | [6][7] |

Experimental Protocols

Synthesis of 4-Bromo-1-chloro-2-nitrobenzene

A common laboratory-scale synthesis of 4-Bromo-1-chloro-2-nitrobenzene is achieved via a Sandmeyer-type reaction starting from 4-chloro-3-nitroaniline.

Protocol:

-

Diazotization: Dissolve 4-chloro-3-nitroaniline (17.2 g, 0.1 mol) in 260 mL of 48% hydrobromic acid (HBr) at 0 °C.[8]

-

Slowly add an aqueous solution of sodium nitrite (NaNO2, 13.8 g, 0.2 mol) dropwise to the mixture while maintaining the temperature at 0 °C.[8]

-

Stir the reaction mixture continuously for 1 hour at 0 °C to ensure complete formation of the diazonium salt.[8]

-

Sandmeyer Reaction: Add cuprous bromide (CuBr, 24 g, 0.17 mol) in batches to the diazonium salt solution.[8]

-

Continue stirring for an additional hour at 0 °C.[8]

-

Work-up and Purification: Upon completion of the reaction, add water and allow the mixture to gradually warm to room temperature.[8]

-

Extract the product with ethyl acetate (EtOAc).[8]

-

Purify the crude product using silica gel column chromatography to yield the final product, 4-Bromo-1-chloro-2-nitrobenzene.[8]

-

Confirmation: The structure of the product can be confirmed by 1H NMR spectroscopy.[8]

Application in the Synthesis of Vismodegib

4-Bromo-1-chloro-2-nitrobenzene is a critical building block for the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor. The synthesis involves a key Suzuki coupling step to form the biaryl core of the drug.

Synthetic Pathway Overview:

-

Suzuki Coupling: 4-Bromo-1-chloro-2-nitrobenzene is coupled with a suitable pyridineboronic acid or ester derivative using a palladium catalyst and a base. This reaction forms the C-C bond between the benzene and pyridine rings, creating 2-(2-chloro-5-nitrophenyl)pyridine.

-

Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amine, typically using a reducing agent like iron in acidic conditions or catalytic hydrogenation, to yield 4-chloro-3-(pyridin-2-yl)aniline.

-

Amidation: The final step is the condensation of the aniline derivative with 2-chloro-4-(methylsulfonyl)benzoic acid or its corresponding acyl chloride.[9] This forms the amide linkage, completing the synthesis of Vismodegib.[9]

Below is a diagram illustrating this synthetic workflow.

Caption: Synthetic workflow for Vismodegib from 4-Bromo-1-chloro-2-nitrobenzene.

Role in Targeted Cancer Therapy: The Hedgehog Signaling Pathway

Vismodegib is a first-in-class drug that functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in most cases of basal cell carcinoma (BCC).

Mechanism of Action:

In the absence of the Hedgehog ligand, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor Smoothened (SMO). When the Hh ligand binds to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes that promote cell proliferation and survival.

In many basal cell carcinomas, mutations in PTCH1 lead to its inactivation, resulting in constitutive (uncontrolled) activation of SMO and the downstream pathway, driving tumor growth. Vismodegib directly binds to and inhibits the SMO protein, thereby blocking the signaling cascade and suppressing tumor proliferation.[9]

The diagram below illustrates the Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Caption: The Hedgehog signaling pathway and the mechanism of action of Vismodegib.

References

- 1. 1-Bromo-4-chloro-2-nitrobenzene | LGC Standards [lgcstandards.com]

- 2. 4-Bromo-1-chloro-2-nitrobenzene | 16588-24-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4-Bromo-2-chloro-1-nitrobenzene | C6H3BrClNO2 | CID 22280606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Bromo-1-chloro-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 4-Bromo-1-chloro-2-nitrobenzene | 16588-24-2 [chemicalbook.com]

- 9. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-4-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the bromo, chloro, and nitro substituents on the benzene ring of 3-Bromo-4-chloronitrobenzene. Understanding these electronic influences is critical for predicting the molecule's reactivity, metabolic stability, and potential interactions in a biological context, which are key considerations in drug development and chemical research.

Core Concepts: Inductive and Resonance Effects

The electronic properties of substituents on an aromatic ring are primarily governed by two fundamental phenomena: the inductive effect (I) and the resonance effect (R or M).

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the benzene ring. Electron-withdrawing groups have a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Electron-withdrawing groups via resonance have a negative resonance effect (-R), and electron-donating groups have a positive resonance effect (+R).

In this compound, all three substituents—bromo, chloro, and nitro—are electron-withdrawing. However, the interplay of their inductive and resonance effects, along with their positions on the ring, creates a unique electronic environment that dictates the molecule's chemical behavior.

Quantitative Analysis of Substituent Effects

The electronic influence of a substituent can be quantified using Hammett constants (σ). These constants are determined by measuring the effect of a substituent on the ionization of benzoic acid. The Hammett equation is a linear free-energy relationship that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1]

The two primary Hammett constants are:

-

σm (meta): Primarily reflects the inductive effect of the substituent.

-

σp (para): Represents the combined influence of both inductive and resonance effects.

For polysubstituted benzene derivatives like this compound, the overall electronic effect can be approximated by the additive model of Hammett constants, as long as there are no strong resonance interactions between the substituents.[2]

Table 1: Hammett Constants for Individual Substituents

| Substituent | σm | σp |

| Bromo (-Br) | 0.39 | 0.23 |

| Chloro (-Cl) | 0.37 | 0.23 |

| Nitro (-NO2) | 0.71 | 0.78 |

Source: Values are widely accepted and can be found in various physical organic chemistry textbooks and literature.[1]

Estimated Electronic Effects in this compound

The positions of the substituents in this compound are crucial. The nitro group is at position 1, the chloro group at position 4 (para to the nitro group), and the bromo group at position 3 (meta to the nitro group and ortho to the chloro group).

To estimate the electronic influence on the reactivity of the remaining hydrogens on the ring (at positions 2, 5, and 6), we can consider the additive effects of the substituents. For electrophilic aromatic substitution, the directing effects of the substituents are paramount. Both halogens (bromo and chloro) are deactivating but ortho, para-directing, while the nitro group is strongly deactivating and meta-directing.

The interplay of these effects suggests that the positions ortho and para to the halogens and meta to the nitro group will be the most likely sites for electrophilic attack, although the overall reactivity of the ring is significantly reduced due to the presence of three deactivating groups.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the benzene ring are sensitive to the electron density around them. Electron-withdrawing substituents deshield the nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Aromatic Protons in Substituted Benzenes

| Substituent | Ortho Shift (ppm) | Meta Shift (ppm) | Para Shift (ppm) |

| -Br | +0.18 | -0.05 | -0.03 |

| -Cl | +0.03 | -0.02 | -0.09 |

| -NO2 | +0.95 | +0.26 | +0.39 |

Source: These are typical substituent chemical shift increments relative to benzene (δ 7.27 ppm).

Based on these increments, the protons in this compound are expected to resonate at significantly downfield shifts compared to benzene.

Experimental Protocol: Determination of Hammett Constants

The Hammett constants for the substituents in this compound can be experimentally determined by measuring the pKa of a series of appropriately substituted benzoic acids.

Objective: To determine the Hammett constant (σ) for a substituent in a polysubstituted benzene ring.

Materials:

-

Substituted benzoic acids

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

Methodology:

-

Preparation of Benzoic Acid Solutions: Prepare solutions of known concentration (e.g., 0.01 M) of the substituted benzoic acids in a suitable solvent system (e.g., water or a water-ethanol mixture if solubility is an issue).

-

Titration:

-

Pipette a known volume (e.g., 25.00 mL) of a benzoic acid solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of a small, known volume of titrant.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point from the graph (the point of steepest inflection).

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Calculation of Hammett Constant:

-

The Hammett constant (σ) is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)

-

This procedure would be repeated for a series of benzoic acids with the desired substitution pattern to determine the specific Hammett constants.

Visualization of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the bromo, chloro, and nitro substituents on the benzene ring of this compound.

Caption: Interplay of inductive and resonance effects in this compound.

Conclusion

The electronic landscape of this compound is dominated by the electron-withdrawing nature of its three substituents. The powerful -I and -R effects of the nitro group, combined with the -I effects of the chloro and bromo groups, render the aromatic ring highly electron-deficient. This deactivation has significant implications for the molecule's reactivity in electrophilic aromatic substitution reactions. For drug development professionals, this electron-deficient character can influence metabolic pathways, particularly those involving cytochrome P450 enzymes, and can affect the molecule's ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-stacking. A thorough understanding of these electronic effects is therefore indispensable for the rational design and development of new chemical entities based on this scaffold.

References

Spectroscopic Data Interpretation for 3-Bromo-4-chloronitrobenzene: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-chloronitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document details the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. It includes detailed experimental protocols and visual diagrams to facilitate a thorough understanding of the structural elucidation process.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₃BrClNO₂) is a substituted aromatic compound with a molecular weight of approximately 236.45 g/mol .[1][2] The presence of nitro, bromo, and chloro substituents on the benzene ring results in a distinct and predictable pattern in its various spectra. The lack of symmetry in the molecule means that all three aromatic protons and all six aromatic carbons are chemically non-equivalent, leading to distinct signals for each in NMR spectroscopy.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 8.1 - 8.3 | Doublet (d) | J(H2-H6) ≈ 2.0 - 2.5 (meta) | 1H |

| H-5 | ~ 7.8 - 8.0 | Doublet of Doublets (dd) | J(H5-H6) ≈ 8.5 - 9.0 (ortho), J(H5-H2) ≈ 0.5 (para) | 1H |

| H-6 | ~ 7.6 - 7.8 | Doublet (d) | J(H6-H5) ≈ 8.5 - 9.0 (ortho) | 1H |

Note: Data is predicted based on substituent effects on aromatic rings. Actual values may vary depending on solvent and instrument frequency. Protons on aromatic rings typically appear between 6.5 and 8.5 ppm.[3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-NO₂) | ~ 148 - 152 |

| C-2 (C-H) | ~ 125 - 129 |

| C-3 (C-Br) | ~ 118 - 122 |

| C-4 (C-Cl) | ~ 132 - 136 |

| C-5 (C-H) | ~ 130 - 134 |

| C-6 (C-H) | ~ 128 - 132 |

Note: Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[4]

Table 3: Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1600 - 1585, 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1550 - 1475 | N-O Asymmetric Stretch | Nitro (NO₂) |

| 1360 - 1290 | N-O Symmetric Stretch | Nitro (NO₂) |

| 1100 - 1000 | C-Cl Stretch | Aryl Halide |

| ~ 690 - 515 | C-Br Stretch | Aryl Halide |

Table 4: Mass Spectrometry (MS) Data

| m/z Value | Ion | Comments |

| 235, 237, 239 | [M]⁺ | Molecular ion peak cluster. The characteristic isotopic pattern for one Br and one Cl atom (M, M+2, M+4) is the definitive feature. |

| 189, 191, 193 | [M-NO₂]⁺ | Loss of the nitro group. |

| 154, 156 | [M-NO₂-Cl]⁺ | Subsequent loss of chlorine. |

| 110 | [M-Br-NO₂]⁺ | Loss of bromine from the [M-NO₂]⁺ fragment. |

| 75 | [C₆H₃]⁺ | Benzene ring fragment after loss of all substituents. |

Visualization of Analysis and Structure

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural correlations for this compound.

Detailed Experimental Protocols

The following sections provide standardized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-25 mg of solid this compound. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

¹H NMR Acquisition : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the spectrum using standard parameters for a proton experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Using the same sample, switch the spectrometer to the carbon channel.[6] Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary compared to the ¹H experiment.[7]

-

Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile organic solvent like dichloromethane or acetone.[8][9]

-

Film Deposition : Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8] Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[8]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer. Record the background spectrum (air). Then, acquire the sample spectrum.

-

Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed. Identify and label the wavenumbers of significant absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.[10] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[10]

-

Ionization and Analysis : Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with high-energy electrons to form a radical cation (molecular ion).[11]

-

Data Acquisition : The generated ions are accelerated and then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[11][12] The detector records the relative abundance of each ion.

-

Data Interpretation : Analyze the resulting mass spectrum. Identify the molecular ion peak cluster, paying close attention to the isotopic distribution pattern caused by the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Identify major fragment ions by calculating the mass differences from the molecular ion and other fragments.

References

- 1. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 16588-26-4 [m.chemicalbook.com]

- 3. amherst.edu [amherst.edu]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. sc.edu [sc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. fiveable.me [fiveable.me]

Initial literature review on halogenated nitrobenzene compounds

An Initial Literature Review on Halogenated Nitrobenzene Compounds

Introduction

Halogenated nitrobenzene compounds are a class of aromatic molecules characterized by a benzene ring substituted with at least one nitro group (-NO2) and one or more halogen atoms (F, Cl, Br, I). These compounds are of significant interest in chemical synthesis and drug development, primarily serving as versatile intermediates. The selective catalytic reduction of halogenated nitroaromatic compounds is a widely utilized method for the synthesis of halogenated anilines, which are crucial building blocks in the production of pesticides, herbicides, dyes, and pharmaceuticals.[1][2] The presence of both a deactivating, meta-directing nitro group and an ortho-, para-directing halogen on the benzene ring creates a unique electronic environment that influences the reactivity and physicochemical properties of these molecules. This review will delve into the synthesis, properties, applications in drug development, and toxicological aspects of halogenated nitrobenzene compounds.

Synthesis and Physicochemical Properties

The synthesis of halogenated nitrobenzenes can be approached in two primary ways: the nitration of a pre-existing halobenzene or the halogenation of nitrobenzene. The former is generally more facile due to the activating (though deactivating overall) nature of halogens compared to the strongly deactivating nitro group.[3]

Common Synthetic Routes:

-

Nitration of Halobenzenes: This is a standard electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is used to generate the nitronium ion (NO2+), which then reacts with the halobenzene.

-

Halogenation of Nitrobenzene: This reaction is slower than the nitration of benzene and requires a catalyst, such as an iron halide (e.g., FeBr3 for bromination), to polarize the halogen molecule for the electrophilic attack.[4]

-

Catalytic Hydrogenation: This method is primarily used for the conversion of halogenated nitrobenzenes to halogenated anilines. Catalysts often include platinum group metals, gold, silver, or nickel.[1] The reaction conditions can be controlled to selectively reduce the nitro group without significant hydrodehalogenation (removal of the halogen).[1][5]

Below is a diagram illustrating the general synthetic pathways involving halogenated nitrobenzenes.

Physicochemical Properties

The physical and chemical properties of halogenated nitrobenzenes are influenced by the nature and position of the substituents. They are generally pale yellow oily liquids or solids with a characteristic almond-like odor.[4][6] Their solubility in water is low, but they are soluble in common organic solvents.[4]

| Property | 2-Chloronitrobenzene | 3-Chloronitrobenzene | 4-Chloronitrobenzene | Nitrobenzene |

| Molecular Formula | C₆H₄ClNO₂ | C₆H₄ClNO₂ | C₆H₄ClNO₂ | C₆H₅NO₂ |

| Molecular Weight ( g/mol ) | 157.55[7] | 157.55 | 157.55 | 123.11[8] |

| Physical State | Yellowish crystals | Yellowish crystals or liquid | Yellowish crystals | Colorless to pale yellow oily liquid[8] |

| Melting Point (°C) | 32.5 | 44 | 83 | 5.7[8] |

| Boiling Point (°C) | 246 | 236 | 242 | 210.9[8] |

| Water Solubility | Sparingly soluble | Sparingly soluble | Sparingly soluble | 2.1 g/L at 25°C[8] |

| log Kow | 2.23 | 2.45 | 2.39 | 1.85[8] |

Data for chloronitrobenzene isomers sourced from chemical supplier databases, which are consistent with the general properties described in the literature. Data for nitrobenzene sourced from NCBI.[8]

Applications in Drug Development

Halogenated nitrobenzenes are not typically active pharmaceutical ingredients themselves but are critical precursors and are used in strategies for targeted drug delivery.

-

Intermediates for Halogenated Anilines: The primary application is in the synthesis of halogenated anilines through the selective reduction of the nitro group.[2] Halogenated anilines are foundational components in a wide array of pharmaceuticals, including antimicrobial and anticancer agents. The incorporation of halogens into drug candidates can enhance their metabolic stability, binding affinity, and membrane permeability.[9][10]

-

Prodrug Design: The nitroaromatic group can be leveraged in prodrug design, particularly for antibacterial agents.[11] Certain bacteria possess nitroreductase (NTR) enzymes that can reduce the nitro group, leading to the release of an active drug molecule. This strategy allows for targeted activation of the drug within the bacterial cell, potentially reducing off-target effects.[11][12] For example, halogenated phenazine (HP) analogues, which have potent antibacterial activity, have been developed into nitroarene-based prodrugs that are activated by NTR enzymes.[11]

-

Antimicrobial Activity: Some studies have explored the direct antimicrobial potential of halogenated nitro-compounds. For instance, halogenated 3-nitro-2H-chromenes have shown effectiveness against Gram-positive bacteria like S. aureus and S. epidermidis.[9] The presence of multiple halogen atoms was found to potentiate the antibacterial activity, with a tri-halogenated compound showing a minimum inhibitory concentration (MIC) of 1–4 μg/mL against S. epidermidis.[9]

The logical workflow from a halogenated nitrobenzene intermediate to a potential therapeutic application is outlined below.

Toxicology and Metabolism

The toxicity of nitrobenzene and its halogenated derivatives is a significant concern and is primarily linked to their metabolism.[13][14] These compounds can be readily absorbed through inhalation, dermal contact, or ingestion.[13]

The metabolism of nitrobenzene involves two main pathways: reduction of the nitro group and oxidation of the aromatic ring.[13]

-

Reduction Pathway: The nitro group is sequentially reduced to nitrosobenzene, phenylhydroxylamine, and finally aniline.

-

Oxidation Pathway: The aromatic ring can be hydroxylated by cytochrome P450 (CYP450) enzymes to form nitrophenols (e.g., p-nitrophenol).[15]

These metabolic products, particularly the intermediates of the reduction pathway and the phenolic metabolites, are responsible for the toxic effects.[13] The primary toxic effect of nitrobenzene exposure is methemoglobinemia , where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[13][14] This can lead to cyanosis, fatigue, dizziness, and at high levels, coma and death.[13] Chronic exposure has been associated with damage to the central nervous system, liver, and kidneys.[14]

The metabolic activation can lead to highly reactive species like epoxides and quinones, which can covalently bind to tissue proteins and generate reactive oxygen species (ROS), causing cellular damage.[15][16]

Experimental Protocols

Catalytic Hydrogenation of Halogenated Nitrobenzene

This protocol describes a general procedure for the liquid-phase catalytic hydrogenation of a halogenated nitrobenzene to the corresponding halogenated aniline.[5]

Materials:

-

Halogenated nitrobenzene

-

Solvent (e.g., Methanol, Ethanol, Isopropanol)

-

Sulfurized Palladium on Carbon (Pd/C) catalyst (e.g., 5 wt%)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

High-pressure reactor (autoclave) equipped with a stirrer, temperature control, and pressure gauge

Procedure:

-

Add the halogenated nitrobenzene (e.g., 100 g) and the solvent (e.g., 200 mL of methanol) to the stainless steel reactor.[5]

-

Add the sulfurized Pd/C catalyst (e.g., 1 g).[5] The use of a sulfurized catalyst helps to improve selectivity and prevent dehalogenation.

-

Seal the reactor and purge the system with nitrogen three times to remove any air.

-

Purge the reactor with hydrogen gas three times.

-

Heat the reactor to the desired temperature (e.g., 70–120 °C) while stirring.[5]

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 0.8–2 MPa).[5]

-

Maintain the reaction under these conditions, monitoring hydrogen uptake to determine the reaction progress.

-

Once the reaction is complete (as determined by TLC, GC, or HPLC), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed from the filtrate under reduced pressure to yield the crude halogenated aniline, which can be further purified by distillation or recrystallization.

Purification and Analysis by HPLC

This protocol provides a general method for the analysis and purification of halogenated nitrobenzene intermediates.[17]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18, Phenyl-Hexyl, or Pentafluorophenyl (PFP) column

-

Mobile phase: Acetonitrile or Methanol (HPLC grade), and Water (HPLC grade)

-

Sample dissolved in a suitable solvent (e.g., mobile phase)

-

0.45 µm syringe filters

Analytical Procedure:

-

Column Selection: A C18 column is a common starting point. For better separation of isomers, a Phenyl-Hexyl or PFP column can be used to leverage π-π interactions.[17]

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase of Acetonitrile/Water or Methanol/Water. Filter and degas the mobile phase.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent miscible with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Setup:

-

Equilibrate the column with the initial mobile phase.

-

Set the column temperature (e.g., 30–50 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).[17]

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the sample and record the chromatogram.

-

Data Analysis: Integrate the peaks to determine the purity and relative amounts of isomers or impurities.

Purification (Preparative HPLC): The analytical method can be scaled up for preparative HPLC by using a larger column, higher flow rate, and injecting a larger volume of a more concentrated sample. Fractions are collected as they elute from the column and are analyzed to identify those containing the pure compound. The solvent is then evaporated from the desired fractions to isolate the purified product.

References

- 1. Recent Developments in Heterogeneous Selective Hydrogenation of H...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. britannica.com [britannica.com]

- 4. idc-online.com [idc-online.com]

- 5. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 7. Halogenated Nitrobenzenes [myskinrecipes.com]

- 8. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. gov.uk [gov.uk]

- 14. A critical review of the literature on nitrobenzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Reactivity overview of the nitro group on a di-substituted benzene ring

An In-depth Technical Guide to the Reactivity of the Nitro Group on a Di-substituted Benzene Ring

Introduction

The nitro group (-NO₂) is a paramount functional group in organic chemistry, imparting unique reactivity to aromatic systems. Its strong electron-withdrawing nature significantly influences the electron density of the benzene ring, governing the regioselectivity and rate of various chemical transformations. This is particularly crucial in the context of di-substituted benzene rings, where the interplay between the nitro group and a second substituent dictates the molecule's overall chemical behavior. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these interactions is fundamental for the rational design and synthesis of novel chemical entities. This guide provides a detailed overview of the core principles governing the reactivity of nitro-substituted benzene rings, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Electronic Effects of the Nitro Group and Substituents

The reactivity of a di-substituted nitrobenzene is primarily dictated by the powerful electron-withdrawing properties of the nitro group, which operate through two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond framework. This effect decreases with distance.

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, as depicted in its resonance structures. This effect is most pronounced at the ortho and para positions relative to the nitro group.

The presence of a second substituent on the ring will either augment or counteract these effects. The electronic contribution of this second group can be quantified using Hammett constants (σ) , which provide a measure of the electron-donating or electron-withdrawing properties of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Quantitative Data: Hammett Constants of Common Substituents

The following table summarizes the Hammett constants for common substituents at the meta (σ_m) and para (σ_p) positions, providing a quantitative basis for predicting their influence on reaction rates and equilibria.

| Substituent | σ_m | σ_p | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OH | +0.12 | -0.37 | Strong Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Strong Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Neutral |

| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Weak Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Weak Electron-Withdrawing |

| -I | +0.35 | +0.18 | Weak Electron-Withdrawing |

| -C(O)CH₃ | +0.38 | +0.50 | Moderate Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -CF₃ | +0.43 | +0.54 | Strong Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Very Strong Electron-Withdrawing |

| -N(CH₃)₃⁺ | +0.88 | +0.82 | Very Strong Electron-Withdrawing |

Key Reactions and Mechanisms

The pronounced electronic effects of the nitro group facilitate several key transformations on the di-substituted benzene ring.

Nucleophilic Aromatic Substitution (SNA_r)

The strong electron-withdrawing nature of the nitro group, especially when positioned ortho or para to a leaving group (e.g., a halogen), renders the aromatic ring susceptible to nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex . The presence of additional electron-withdrawing groups further enhances the rate of SNA_r.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r).

This protocol describes the SNA_r reaction between 1-chloro-2,4-dinitrobenzene and hydrazine.

-

Materials: 1-chloro-2,4-dinitrobenzene, hydrazine hydrate (64%), ethanol, water.

-

Procedure: a. Dissolve 10.0 g of 1-chloro-2,4-dinitrobenzene in 100 mL of ethanol in a 250 mL round-bottom flask by warming gently. b. In a separate beaker, cautiously dilute 4.0 mL of 64% hydrazine hydrate with 40 mL of water. c. Slowly add the hydrazine solution to the ethanolic solution of 1-chloro-2,4-dinitrobenzene with constant stirring. d. An immediate reaction occurs, and the product, 2,4-dinitrophenylhydrazine, precipitates as a reddish-orange solid. e. Heat the mixture on a steam bath for 30-60 minutes to ensure the completion of the reaction. f. Allow the mixture to cool to room temperature, then cool further in an ice bath. g. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. h. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or butan-2-ol) to obtain pure 2,4-dinitrophenylhydrazine.

-

Safety: 1-chloro-2,4-dinitrobenzene is a skin irritant. Hydrazine is toxic and corrosive. Handle all chemicals in a fume hood with appropriate personal protective equipment.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group (-NH₂) is one of the most important transformations of nitroaromatics, as aromatic amines are versatile precursors in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reduction proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species.

An In-Depth Technical Guide to the Safety, Handling, and Storage of 3-Bromo-4-chloronitrobenzene

Introduction

3-Bromo-4-chloronitrobenzene (CAS No: 16588-26-4) is an organic building block utilized in various research and manufacturing applications.[1] This technical guide provides comprehensive information on its safety, handling, and storage, compiled for researchers, scientists, and drug development professionals. Adherence to the safety protocols outlined herein is crucial to minimize risks and ensure a safe laboratory environment. While some safety data sheets (SDS) classify this substance as non-hazardous, others provide GHS warnings.[2] This guide adopts a conservative approach, presenting the available hazard information to ensure the highest level of safety.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3] |

| Molecular Weight | 236.45 g/mol | [1][2][3] |

| CAS Number | 16588-26-4 | [2][3][4] |

| Appearance | White to yellow crystal/powder | [5] |

| Melting Point | 58°C | [3] |

| Boiling Point | 287.2 ± 20.0 °C at 760 mmHg | |

| 100 °C at 0.1 Torr | [3] | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Solubility | Soluble in Methanol | [3] |

| Stability | Stable under proper conditions | [6] |

| Synonyms | 2-bromo-1-chloro-4-nitrobenzene, 1-Bromo-2-chloro-5-nitrobenzene | [1][2] |

Hazard Identification and Classification

GHS classification for this compound varies across suppliers. The following table summarizes the potential hazards based on aggregated data, for which a "Warning" signal word is appropriate.[2][5]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P403+P233, P405, P501.[2]

Toxicological Information

While some sources report no available data for specific toxicological endpoints, the GHS classification implies certain health effects.

| Toxicological Endpoint | Finding |

| Acute Oral Toxicity | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |

| Respiratory Irritation | May cause respiratory irritation.[2] |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following workflow should be followed.

Caption: General first aid workflow following exposure.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek medical attention if you feel unwell.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water.[4][7] If skin irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[8] If eye irritation persists, seek immediate medical attention.[8]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][8] Never give anything by mouth to an unconscious person.[4][8] Call a doctor or Poison Control Center immediately.[4]

Accidental Release and Firefighting Procedures

A systematic approach is necessary to manage spills safely and effectively.

Caption: Workflow for responding to an accidental spill.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including a dust respirator, gloves, and safety goggles. Avoid dust formation and keep non-essential personnel away from the spill area.[9]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or the sanitary sewer system.[10]

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[9] Avoid actions that generate dust. After cleanup, ventilate the area and wash the spill site.[11]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[9]

-

Specific Hazards: The compound is combustible.[11] Upon combustion or exposure to high temperatures, it may decompose to release poisonous and irritating fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide.[9] Dust may form explosive mixtures in the air.[10][11][12]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][10]

Handling and Storage

The hierarchy of controls provides a framework for safe handling, prioritizing engineering controls, administrative controls, and finally, personal protective equipment.

Caption: Hierarchy of controls for safe chemical handling.

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (see Table 4).

-

Wash hands and face thoroughly after handling.[9]

-

Ensure eyewash stations and safety showers are readily accessible.[10][13]

-

Environment: Store in a cool, dry, dark, and well-ventilated place.[3][13] Some sources recommend refrigeration.[5]

-

Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents and bases.[9]

The following PPE is recommended when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields.[6] A face shield may be necessary for larger quantities or splash risks. |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][10] |

| Respiratory Protection | For operations generating dust, use a NIOSH/MSHA-approved dust respirator or an air-purifying respirator with a particulate filter.[9][10] |

Experimental Protocols: Standard Operating Procedures for Safe Handling

While specific experimental protocols are application-dependent, the following standard operating procedures should be integrated into any workflow involving the weighing and transfer of solid this compound.

-

Preparation:

-

Review the Safety Data Sheet (SDS) before beginning work.

-

Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

-

Verify that an eyewash station and safety shower are accessible.[10]

-

Don the required PPE (lab coat, gloves, safety goggles).

-

-

Weighing the Compound:

-

Perform all weighing operations within a ventilated enclosure (e.g., fume hood or powder-containment balance hood) to prevent dust inhalation.

-

Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat or beaker.

-

Avoid any actions that could aerosolize the powder.

-

Close the primary storage container immediately after extracting the required amount.

-

-

Transfer and Use:

-

If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

-

Keep containers covered as much as possible during the experiment.

-

-

Decontamination and Cleanup:

-

Wipe down the spatula and work surfaces with an appropriate solvent and then soap and water.

-

Dispose of contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly after completing the task and removing PPE.[9]

-

Disposal Considerations

-

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.

-

Waste material should not be mixed with other waste.[14]

-

One recommended method of disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. Handle uncleaned containers as you would the product itself.[14]

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 16588-26-4 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 16588-26-4 [sigmaaldrich.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]